molecular formula C11H8N4S B6615735 3-(1,3-benzothiazol-2-yl)pyrazin-2-amine CAS No. 1340259-98-4

3-(1,3-benzothiazol-2-yl)pyrazin-2-amine

Cat. No. B6615735
CAS RN: 1340259-98-4
M. Wt: 228.28 g/mol
InChI Key: ZXQFJSSHXFIESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzothiazol-2-yl)pyrazin-2-amine, or 3-BTP, is an organic compound with a unique chemical structure consisting of a benzothiazole, pyrazine, and amine group. It is a heterocyclic compound, meaning it contains two or more rings of atoms that contain at least one atom of an element other than carbon. 3-BTP has recently been studied for its potential applications in the fields of science, medicine, and engineering.

Scientific Research Applications

3-BTP has been studied for its potential applications in the fields of science, medicine, and engineering. In the field of science, 3-BTP has been studied for its potential as a catalyst for organic reactions. In the field of medicine, 3-BTP has been studied for its potential as an anti-cancer agent. In the field of engineering, 3-BTP has been studied for its potential as a corrosion inhibitor and a fuel additive.

Mechanism of Action

The mechanism of action of 3-BTP is not yet fully understood. However, it is believed that 3-BTP may act as an antioxidant, meaning it can scavenge free radicals and prevent them from damaging cells. Additionally, 3-BTP may act as an anti-inflammatory agent, meaning it can reduce inflammation in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BTP have not yet been fully studied. However, preliminary studies suggest that 3-BTP may have the potential to reduce oxidative stress, inhibit the growth of certain cancer cells, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-BTP in laboratory experiments include its low cost, easy availability, and low toxicity. The limitations of using 3-BTP in laboratory experiments include its relatively low reactivity and its relatively short shelf life.

Future Directions

The potential applications of 3-BTP are vast, and there are many possible future directions for research. Some possible future directions for research include further studies on the biochemical and physiological effects of 3-BTP, the development of new synthesis methods for 3-BTP, and the exploration of new applications for 3-BTP in the fields of science, medicine, and engineering. Additionally, further research could be conducted to optimize the reactivity and shelf life of 3-BTP.

Synthesis Methods

3-BTP can be synthesized using several methods, including a three-step reaction process. The first step involves the reaction of an amine with a benzothiazole derivative in the presence of a base, such as sodium hydroxide, to form the first intermediate. The second step involves the reaction of the intermediate with a pyrazine derivative in the presence of a base to form the second intermediate. The third and final step involves the reaction of the second intermediate with a base to form the desired 3-BTP product.

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c12-10-9(13-5-6-14-10)11-15-7-3-1-2-4-8(7)16-11/h1-6H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQFJSSHXFIESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.